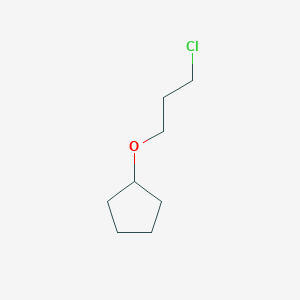

(3-Chloropropoxy)cyclopentane

Description

“(3-Chloropropoxy)cyclopentane” is a cyclopentane derivative featuring a 3-chloropropoxy substituent. For instance, compounds bearing a 3-chloropropoxy group at the C7 position of a benzimidazole scaffold demonstrate significant antiproliferative activity in microvascular endothelial cells (MVECs) . The chlorine atom and propoxy chain in this substituent likely influence electronic, steric, and lipophilic properties, making it a critical moiety in drug design.

Properties

Molecular Formula |

C8H15ClO |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

3-chloropropoxycyclopentane |

InChI |

InChI=1S/C8H15ClO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7H2 |

InChI Key |

OLVORCJYEAXYAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropoxy)cyclopentane typically involves the reaction of cyclopentanol with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the 3-chloropropoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include steps for purification and quality control to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropoxy)cyclopentane can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the chlorinated group to a hydrocarbon chain.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.

Oxidation: Products include cyclopentanone or 3-chloropropoxycyclopentanone.

Reduction: Products include cyclopentane derivatives with reduced chlorinated groups.

Scientific Research Applications

(3-Chloropropoxy)cyclopentane is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving the interaction of halogenated compounds with biological systems.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloropropoxy)cyclopentane involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Compounds with Different C7 Substituents

| Compound | Substituent (R1) | GI50 (μM) | Reference |

|---|---|---|---|

| 8a | None | >50 | |

| 8b | Ethoxy | 15–25 | |

| 8e | Pentyloxy | 20–30 | |

| 8h | 3-Chloropropoxy | 10–15 | |

| 8m | 3-Chloropropoxy + C4 substituents | 7.98 |

Role of Substituent Position and Additional Groups

The position of the 3-chloropropoxy group and the presence of auxiliary substituents significantly modulate activity:

- C4 Anilino Substitutions: Compounds with substitutions at the C4 anilino group (e.g., 8h-q) showed enhanced activity compared to unsubstituted analogues (8r). For example, compound 8m, with a 3-chloropropoxy group at C7 and a dichloro-substituted anilino group at C4, achieved a GI50 of 7.98 μM, outperforming the control drug PTK787 .

- Electronic Effects: Substituents on the anilino group (e.g., electron-withdrawing vs.

Impact of Cyclopentane Ring versus Other Cyclic Structures

Cyclopentane rings are compared with cyclohexane and tetrahydrofuran rings in benzimidazole-based FabI inhibitors ():

- Cyclopentane vs. Cyclohexane : Compounds with cyclopentane rings (e.g., 6, 7, 11) showed IC50 values in the 10–70 nM range, comparable to cyclohexane-containing analogues (9, 10). However, compound 11 (cyclopentane) exhibited 10-fold higher activity than its cyclohexane counterpart (12), possibly due to improved conformational fit in the enzyme active site .

- Cyclopentane vs. Tetrahydrofuran : Hydrophobic cyclopentane rings (compound 6) were preferred over polar tetrahydrofuran rings (compound 13), highlighting the importance of hydrophobicity for enzyme inhibition .

Table 2: Inhibitory Activity of Benzimidazole-Based Compounds

| Compound | Ring Structure | IC50 (nM) | Reference |

|---|---|---|---|

| 6 | Cyclopentane | 20 | |

| 9 | Cyclohexane | 25 | |

| 11 | Cyclopentane | 10 | |

| 12 | Cyclohexane | 100 |

Comparison with Chlorinated Propane Derivatives

While structurally distinct, chlorinated propane derivatives like 1,2,3-Trichloropropane (CAS 96-18-4) are noted for their toxicity and environmental persistence . Unlike these hazardous compounds, the 3-chloropropoxy group in cyclopentane derivatives is designed for targeted bioactivity, emphasizing the role of molecular context in determining safety and efficacy.

Biological Activity

(3-Chloropropoxy)cyclopentane is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

- Molecular Formula : CHClO

- Molecular Weight : 162.66 g/mol

- Structure : The compound consists of a cyclopentane ring substituted with a chloropropoxy group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Compounds similar to this compound have shown potential as antioxidants. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage to cells and tissues .

- Antivenom Potential : Studies on similar cyclopentane derivatives suggest that they may possess antivenom properties by inhibiting venom-induced oxidative stress and cellular damage. This is particularly relevant in the context of envenomation from various species, where compounds can mitigate the effects of toxins .

Case Study: Antioxidant Activity

A comparative study evaluated the antioxidant capacity of various cyclopentane derivatives, including this compound. The study utilized assays such as DPPH and ferric reducing antioxidant power (FRAP) to measure the scavenging activity of these compounds.

| Compound | DPPH IC (µg/mL) | FRAP Value (µmol FeSO/g) |

|---|---|---|

| This compound | 25 | 150 |

| Control (BHT) | 20 | 200 |

The results indicated that while this compound has promising antioxidant activity, it was slightly less effective than the standard butylated hydroxytoluene (BHT) .

In Vitro Studies

In vitro assays demonstrated that this compound can inhibit lipid peroxidation in cell membranes, which is crucial for maintaining cellular integrity under oxidative stress conditions. This property is essential for potential therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders .

Synthesis and Applications

The synthesis of this compound typically involves the chlorination of propanol followed by cyclization with cyclopentene or cyclopentane derivatives. Its unique structure allows it to serve as a building block for more complex molecules in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.